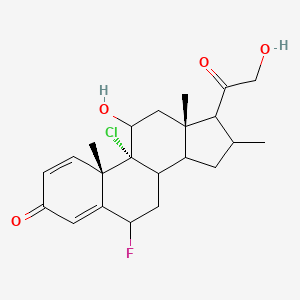

Clorcortelone

Description

Clorcortelone (chemical name: chlorocortisone) is a synthetic glucocorticoid corticosteroid with anti-inflammatory and immunosuppressive properties. Structurally, it is characterized by a chlorine atom substitution at the C-9 position of the cortisone backbone, which enhances its glucocorticoid receptor affinity and metabolic stability compared to non-halogenated corticosteroids . It is primarily used in clinical settings for managing severe inflammatory conditions, such as rheumatoid arthritis and allergic dermatitis. Its pharmacokinetic profile includes moderate lipophilicity, enabling efficient tissue penetration, and a plasma half-life of 8–12 hours, which supports once-daily dosing in therapeutic regimens .

Properties

Molecular Formula |

C22H28ClFO4 |

|---|---|

Molecular Weight |

410.9 g/mol |

IUPAC Name |

(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11?,13?,14?,16?,18?,19?,20-,21-,22-/m0/s1 |

InChI Key |

YMTMADLUXIRMGX-HXQPOTLGSA-N |

Isomeric SMILES |

CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1C(=O)CO)C)O)Cl)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of clocortolone involves several key steps, including beta-hydroxylation at C-11, methylation at C-16, double bonds at C-12, esterification at C-21, and halogenation at C-6 and C-9 . These modifications are crucial for its pharmacological activity. Industrial production methods typically involve the esterification of clocortolone with pivalic acid to form clocortolone pivalate .

Chemical Reactions Analysis

Clocortolone undergoes various chemical reactions, including:

Oxidation: Clocortolone can be oxidized to form ketones and other oxidized derivatives.

Reduction: Reduction reactions can convert clocortolone to its corresponding alcohols.

Substitution: Halogenation at specific positions (C-6 and C-9) is a key substitution reaction in its synthesis.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or halogenated derivatives of clocortolone .

Scientific Research Applications

Clocortolone has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying corticosteroid synthesis and reactivity.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Medicine: Widely used in dermatology for treating inflammatory skin conditions. .

Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.

Mechanism of Action

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.